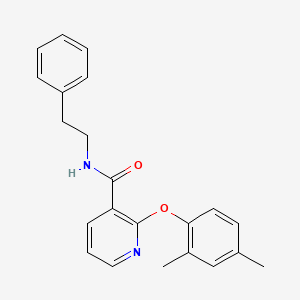
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is an organic compound that features a complex structure combining aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy-pyridine intermediate.
Amidation Reaction: The intermediate is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final formamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the formamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and other reduced forms.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)carbamate: Contains a carbamate group, offering different reactivity and biological activity.
Uniqueness
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-10-11-20(17(2)15-16)26-22-19(9-6-13-24-22)21(25)23-14-12-18-7-4-3-5-8-18/h3-11,13,15H,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMEHVRIKOVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
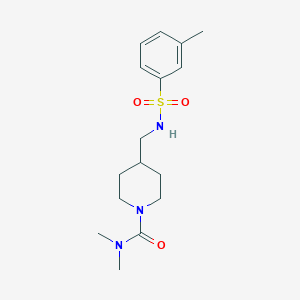
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)
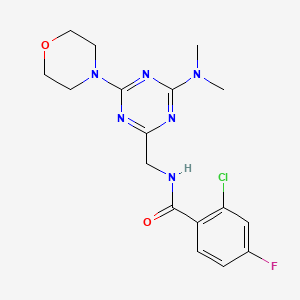
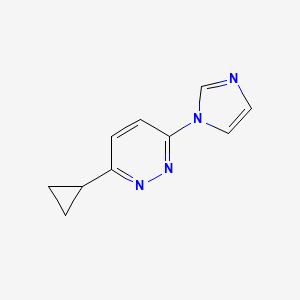


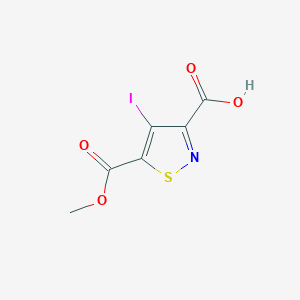
![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)
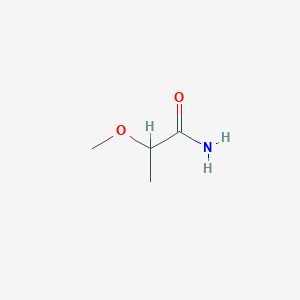
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
